Sirtinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sirtinol: is a cell-permeable 2-hydroxy-1-naphthaldehyde derivative that acts as a specific and direct inhibitor of the sirtuin class of deacetylase activity . Sirtuins are a family of proteins that play crucial roles in many signaling pathways and are regarded as potential therapeutic targets in several pathological conditions .

- Sirtuins have been linked to the initiation and the development of cancer . Both sirtuin inhibitors and activators have been intensively studied in the therapy of cancer . Sirtinol, as a sirtuin inhibitor, could potentially be used in cancer research and treatment .

- Sirtuins exhibit vital functions in various central nervous system (CNS) processes, including cognition, pain perception, mood, behavior, sleep, and circadian rhythms . Sirtinol could potentially be used in research related to neuroprotection and the treatment of CNS disorders .

Cancer Research

Neuroprotection

Iron Chelation

- Sirtuins play a pivotal role in neuroprotection and cellular senescence . They mediate several life extension pathways and brain functions that may allow therapeutic intervention for age-related diseases . There is compelling evidence to support the fact that SIRT1 and SIRT2 are shuttled between the nucleus and cytoplasm and perform context-dependent functions in neurodegenerative diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), and Huntington’s disease (HD) . Sirtinol, which acts on both proteins to inhibit deacetylation activity, could potentially be used in research related to these diseases .

- Sirtuins are involved in the regulation of various enzymes, which in turn, modulate crucial proteins involved in DNA repair, cell cycle and development, cellular senescence, and neuroprotection . Therefore, they can be used as a therapeutic target for metabolic disorders and diseases . Sirtinol, being a specific SIRT1 and SIRT2 inhibitor, could potentially be used in research related to these metabolic pathways .

- Recent studies have demonstrated that SIRT1 and SIRT2 are promising antiviral targets because of their specific connection to numerous metabolic and regulatory processes affected during infection . Sirtinol, being a specific SIRT1 and SIRT2 inhibitor, could potentially be used in research related to viral infections .

Neurodegenerative Diseases

Modulators of Metabolic Pathways

Viral Infections

- Sirtinol has been found to attenuate the proliferation and induce apoptosis of NSCLC cells . This indicates a potential application in the treatment of NSCLC .

- Sirtuins are linked to gene expression, lifespan extension, neurodegeneration, and age-related disorders . Numerous studies have suggested that sirtuins could be of great significance with regard to both antiaging and tumorigenesis, depending on its targets in specific signaling pathways or in specific cancers . Sirtinol, being a sirtuin inhibitor, could potentially be used in research related to these areas .

Non-Small Cell Lung Cancer (NSCLC)

Anti-Aging and Tumorigenesis

Regulation of Cellular Functions

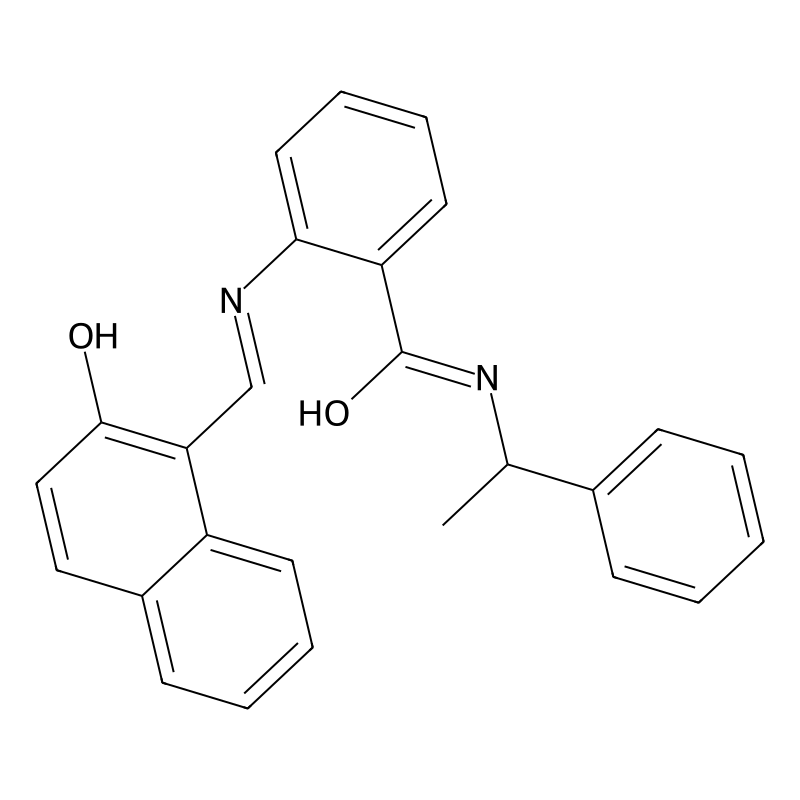

Sirtinol is a small organic compound known for its role as an inhibitor of sirtuin proteins, which are NAD+-dependent deacetylases involved in various biological processes, including aging, metabolism, and gene regulation. Specifically, sirtinol has been identified as a selective inhibitor of SIRT1 and SIRT2, two members of the sirtuin family. Structurally, sirtinol is a Schiff base derived from 2-hydroxy-1-naphthaldehyde and is characterized by its ability to form complexes with transition metals such as iron and copper . The compound appears as a bright yellow solid and exhibits notable stability in organic solvents but is prone to hydrolytic decomposition in aqueous environments .

Sirtins are a family of NAD+-dependent protein deacetylases. Deacetylation is a process where an acetyl group is removed from a protein, potentially altering its function. Sirtuins regulate various cellular processes by deacetylating specific proteins involved in metabolism, stress response, and DNA repair [].

Sirtinol inhibits sirtuin activity by binding to their active site and preventing them from deacetylating their target proteins. This inhibition can lead to changes in cellular signaling pathways and potentially influence processes like aging, gene expression, and cell survival [, ].

Case Study

Studies using Sirtinol have shown that SIRT1 inhibition can induce cell death in cancer cells [, ]. This suggests that sirtuins might play a role in cancer cell survival, and targeting them with Sirtinol-like molecules could be a potential therapeutic strategy. However, more research is needed to determine the efficacy and safety of such an approach.

Sirtinol exhibits significant biological activity through its inhibition of sirtuin proteins. By inhibiting SIRT1 and SIRT2, sirtinol increases acetylation levels of various proteins, leading to altered metabolic pathways. For instance, it has been shown to destabilize the enzyme phosphoenolpyruvate carboxykinase 1 (PEPCK1), thus inhibiting gluconeogenesis in liver cells . Furthermore, sirtinol's ability to chelate iron contributes to its cytotoxic effects in cancer cells by increasing oxidative stress . This dual mechanism of action highlights its potential therapeutic applications in cancer treatment and metabolic disorders.

Sirtinol can be synthesized through several methods. One common approach involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and an amine, typically using a solvent such as ethanol or methanol under reflux conditions. The reaction yields sirtinol after purification steps like crystallization or column chromatography . Alternative methods may involve the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction times.

Sirtinol's primary applications are found in research related to cancer biology and metabolic diseases. As a sirtuin inhibitor, it is used to study the role of sirtuins in cellular processes such as apoptosis, cell cycle regulation, and metabolic control. In preclinical studies, sirtinol has shown promise in inducing apoptosis in leukemia cells and modulating glucose metabolism . Its chelating properties also make it a candidate for further exploration in contexts where metal ion homeostasis is disrupted.

Studies have demonstrated that sirtinol interacts significantly with metal ions like iron and copper. These interactions can alter its biological profile by enhancing oxidative stress within cells. For example, complexes formed between sirtinol and ferric ions exhibit increased cytotoxicity compared to the free ligand alone . Additionally, the binding affinity of sirtinol for these metals suggests that it may play a role in regulating metal ion availability within biological systems.

Sirtinol shares structural and functional similarities with other compounds that inhibit sirtuins or interact with metal ions. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Resveratrol | Polyphenol | Known for its antioxidant properties; activates SIRT1. |

| Nicotinamide | Amide derivative | A known SIRT1 inhibitor; involved in NAD+ metabolism. |

| Salermide | Salicylamide derivative | Selective for SIRT1; induces apoptosis in cancer cells. |

| Tenovin-6 | Naphthol derivative | Exhibits anti-cancer activity through SIRT inhibition. |

| CAY10602 | Naphthol derivative | Selective SIRT2 inhibitor; used in neurodegenerative studies. |

Sirtinol's uniqueness lies in its dual role as both a sirtuin inhibitor and an iron chelator, allowing it to influence multiple biological pathways simultaneously .

Molecular Formula and Weight (C26H22N2O2, 394.5 g/mol)

Sirtinol possesses the molecular formula C26H22N2O2 with a molecular weight of 394.47 grams per mole [1] [2] [3]. This compound is characterized by its complex aromatic structure containing 26 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms [4] [5]. The precise molecular weight has been confirmed through multiple analytical techniques including mass spectrometry, which demonstrates a molecular ion peak at m/z 394.47 [25]. The compound is registered under the Chemical Abstracts Service number 410536-97-9 [1] [2] [3] [4] [5].

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₂₆H₂₂N₂O₂ | Elemental Analysis [1] [2] [3] |

| Molecular Weight | 394.47 g/mol | Mass Spectrometry [1] [2] [3] [25] |

| CAS Number | 410536-97-9 | Chemical Registry [1] [2] [3] [4] [5] |

| MDL Number | MFCD00810186 | Chemical Database [4] [5] |

Structural Characteristics and Functional Groups

Sirtinol exhibits a complex molecular architecture featuring multiple distinct functional groups that contribute to its unique chemical properties [10]. The compound contains a benzamide moiety connected to a 2-hydroxynaphthalenyl group through an aldiminic nitrogen atom [10]. This structural arrangement creates a tridentate coordination system capable of metal chelation through oxygen-nitrogen-oxygen donor atoms [10] [12].

The systematic International Union of Pure and Applied Chemistry name for sirtinol is 2-({[(1Z)-2-oxo-1,2-dihydronaphthalen-1-ylidene]methyl}amino)-N-[(1S)-1-phenylethyl]benzamide [1] [5]. Alternative nomenclature includes 2-[[(2-Hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl)benzamide [1] [4] [18].

The molecular structure demonstrates significant tautomeric behavior, existing primarily in equilibrium between keto and enol forms [24] [29]. Crystallographic analysis reveals that in the solid state, the compound adopts a specific tautomeric form with hydrogen atom positioning on the nitrogen rather than oxygen [24]. This tautomerism is facilitated by intramolecular hydrogen bonding within the naphthalene-benzamide framework [29].

The compound's structure features extensive π-π conjugation systems spanning both the naphthalene and benzene ring systems [21] [24]. These aromatic rings are linked through a conjugated imine bridge, creating an extended π-electron delocalization pathway that significantly influences the compound's spectroscopic and chemical properties [10] [21].

Physicochemical Properties

Sirtinol exhibits well-defined physicochemical characteristics that have been thoroughly documented through experimental studies [4] [17] [18]. The compound demonstrates a melting point range of 119-120°C, indicating good thermal stability under standard conditions [4] [17] [18]. The predicted boiling point is 659.2 ± 50.0°C, reflecting the substantial intermolecular forces present in this aromatic system [4] [17] [18].

The compound possesses a density of 1.16 g/cm³ at standard temperature and pressure [4] [17] [18]. The predicted acid dissociation constant (pKa) value is 7.85 ± 0.50, suggesting weak acid behavior under physiological conditions [4] [17] [18]. This pKa value is consistent with the presence of the phenolic hydroxyl group within the naphthalene system [17].

| Physical Property | Value | Temperature/Conditions |

|---|---|---|

| Melting Point | 119-120°C | Standard Pressure [4] [17] [18] |

| Boiling Point | 659.2 ± 50.0°C | Predicted [4] [17] [18] |

| Density | 1.16 g/cm³ | Standard Conditions [4] [17] [18] |

| pKa | 7.85 ± 0.50 | Predicted, Aqueous Solution [4] [17] [18] |

| Appearance | Crystalline Solid | Room Temperature [1] [3] [4] [5] |

| Color | Off-white to Pale Yellow | Solid State [1] [4] [5] [17] |

Sirtinol demonstrates excellent stability under recommended storage conditions [4] [17]. When stored as a solid at -20°C, the compound remains stable for one year from the date of manufacture [4] [17]. Solutions prepared in dimethyl sulfoxide maintain stability for up to one month when stored at -20°C [4] [17].

Solubility Characteristics

The solubility profile of sirtinol reflects its amphiphilic nature, with varying solubility in different solvent systems [1] [4] [9] [17]. The compound demonstrates excellent solubility in dimethyl sulfoxide, with reported values ranging from 10 to 30 mg/mL depending on preparation conditions [3] [4] [6] [9]. This high solubility in dimethyl sulfoxide makes it suitable for biological assay preparations and chemical synthesis applications [3] [6].

Sirtinol exhibits moderate solubility in aqueous systems, with sufficient water solubility for certain experimental applications [1] [4] [17]. The compound also demonstrates solubility in methanol, providing additional options for analytical and preparative procedures [1] [4] [17]. Notably, sirtinol shows poor solubility in ethanol, which limits its utility in certain solvent systems [9].

| Solvent System | Solubility | Practical Applications |

|---|---|---|

| Dimethyl Sulfoxide | 10-30 mg/mL | Stock Solutions, Assays [3] [4] [6] [9] |

| Water | Moderate | Aqueous Systems [1] [4] [17] |

| Methanol | Soluble | Analytical Procedures [1] [4] [17] |

| Ethanol | Insoluble | Limited Utility [9] |

| Tetrahydrofuran | Soluble | Crystallization [24] |

The solubility characteristics are influenced by the compound's ability to form hydrogen bonds through its hydroxyl and amide functional groups [1] [4]. The aromatic ring systems contribute to hydrophobic interactions, while the polar functional groups enable interaction with protic solvents [4] [17].

Spectroscopic Profile

Sirtinol exhibits a comprehensive spectroscopic signature that reflects its complex aromatic structure and electronic properties [10] [12] [15] [20]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima that provide insight into the compound's electronic transitions and conjugation patterns [10] [12] [15] [20].

In methanol solution, sirtinol demonstrates distinct absorption bands with λmax values at 329 nm (ε = 15,300), 382 nm (ε = 10,300), 496 nm (ε = 2,100), and 581 nm (ε = 1,400) [25]. These absorption features correspond to π-π* transitions within the extended aromatic system and charge transfer transitions involving the imine linkage [25].

| Spectroscopic Method | Key Features | Structural Information |

|---|---|---|

| Ultraviolet-Visible | λmax 382, 441, 459-460 nm | π-electron delocalization [10] [12] [15] [20] |

| Infrared | C=O stretch, aromatic C=C | Functional group confirmation [13] |

| ¹H Nuclear Magnetic Resonance | 2.88-4.05 ppm (aliphatic) | Tautomeric equilibrium [24] [35] |

| ¹³C Nuclear Magnetic Resonance | 193 ppm (carbonyl) | Ketone form predominance [35] |

| Mass Spectrometry | m/z 394.47 | Molecular weight confirmation [25] |

Nuclear magnetic resonance spectroscopy provides detailed structural information about sirtinol's molecular framework [24] [35]. Proton nuclear magnetic resonance reveals aliphatic proton signals in the 2.88-4.05 ppm range, with aromatic protons appearing in their expected chemical shift regions [24] [35]. Carbon-13 nuclear magnetic resonance spectroscopy shows a characteristic carbonyl carbon signal at approximately 193 ppm, confirming the predominant ketone tautomeric form in solution [35].

The compound's spectroscopic behavior is significantly altered upon metal coordination [15] [20] [25]. Zinc(II) coordination results in spectral changes including the appearance of a new absorption band at 424 nm, while maintaining the original bands at 382 and 460 nm [15] [20]. These changes provide direct evidence for the metal chelation capabilities of sirtinol [15] [20].

Electron paramagnetic resonance spectroscopy has been employed to study sirtinol's interactions with biological systems, particularly its effects on iron-containing enzymes [15]. The technique reveals changes in the g ≈ 2 region signals, demonstrating the compound's ability to affect cellular iron metabolism through chelation mechanisms [15].

Chemical Synthesis Pathways

The synthetic methodology of sirtinol centers on a condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzoic acid derivatives, followed by subsequent amidation with 1-phenylethylamine [1] [2]. This multi-step approach represents the most established and reproducible pathway for sirtinol synthesis.

The primary synthetic route involves the formation of an intermediate Schiff base through the condensation of 2-hydroxy-1-naphthaldehyde with 2-aminobenzoic acid [1]. The reaction proceeds under anhydrous conditions in benzene with molecular sieves 3A, typically requiring 8 hours under reflux at temperatures ranging from 110-120°C [1]. The crude products are subsequently recrystallized from methanol to achieve purities exceeding 95% [1].

Alternative synthetic pathways have been developed to address specific challenges. Direct Schiff base formation between 2-hydroxy-1-naphthaldehyde and various amine substrates can be performed in alcoholic solvents at room temperature to reflux conditions [3] [4]. These reactions typically employ mild acid catalysis and achieve yields ranging from 60-90% [3].

The imine formation mechanism underlying sirtinol synthesis follows classical nucleophilic addition-elimination pathways [5]. Primary amines attack the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde, forming a carbinolamine intermediate that subsequently eliminates water to generate the characteristic carbon-nitrogen double bond [6] [5].

Metal-catalyzed coupling reactions have also been explored for constructing specific portions of the sirtinol scaffold, particularly for accessing substituted aromatic intermediates [7]. Palladium-catalyzed cross-coupling reactions enable the formation of carbon-carbon bonds between aryl halides and appropriate coupling partners under basic conditions [7].

| Synthetic Method | Key Reagents | Reaction Conditions | Typical Yield (%) | Temperature (°C) |

|---|---|---|---|---|

| Condensation Reaction | 2-hydroxy-1-naphthaldehyde + 2-aminobenzoic acid + 1-phenylethylamine | Benzene, molecular sieves 3A, reflux 8h | 70-85 | 110-120 |

| Schiff Base Formation | 2-hydroxy-1-naphthaldehyde + amine substrate | Methanol/ethanol, room temperature to reflux | 60-90 | 20-80 |

| Imine Formation | Aldehyde + primary amine | Acid catalyst, pH 5-7, room temperature | 80-95 | 20-60 |

Structure-Based Design Considerations

The molecular architecture of sirtinol is characterized by several critical structural features that directly influence its biological activity and synthetic accessibility [8] [9]. The naphthalene ring system provides essential hydrophobic interactions with the target sirtuin enzymes, while the hydroxyl group at position 2 serves dual functions in chelation and hydrogen bonding [10] [9].

The imine linkage represents the central pharmacophore, with the trans configuration being strongly preferred for optimal biological activity [11] [9]. Structure-activity relationship studies have demonstrated that the benzamide moiety is essential for binding affinity, with the carboxamide functionality being absolutely required for sirtuin inhibitory activity [2] [11].

Stereochemical considerations reveal that both R and S enantiomers of sirtinol exhibit similar inhibitory effects against yeast and human sirtuin enzymes, indicating no significant enantioselective inhibitory effect [2] [11]. This finding simplifies synthetic planning by eliminating the need for asymmetric synthesis or chiral resolution.

The phenylethyl substituent modulates selectivity between different sirtuin isoforms [2]. Structural modifications at this position can significantly alter the selectivity profile, with bulkier substituents generally favoring SIRT1 inhibition over SIRT2 [2].

Crystal engineering considerations are paramount for developing stable solid forms [9] [12]. The crystalline structure of sirtinol is characterized by extensive π-π bonded interactions linking molecules in infinite ribbons, which are further stabilized by additional π-π interactions and hydrogen bonds [9] [12].

| Structural Feature | Design Rationale | SAR Findings | Optimization Strategy |

|---|---|---|---|

| Naphthalene ring system | Provides hydrophobic interactions with target | Required for sirtuin inhibition | Maintain aromatic system |

| Hydroxyl group at position 2 | Essential for chelation and hydrogen bonding | Loss of activity without hydroxyl | Protect during synthesis |

| Imine linkage (C=N) | Critical for activity and selectivity | Trans configuration preferred | Control stereochemistry |

| Benzamide moiety | Contributes to binding affinity | Carboxamide essential for activity | Optimize substitution pattern |

Synthetic Challenges and Solutions

Hydrolytic instability represents the most significant challenge in sirtinol synthesis and handling [10]. The compound demonstrates notable decomposition in neutral aqueous solutions, as observed by several commercial suppliers [10]. This instability necessitates the use of anhydrous conditions throughout the synthetic process, with moisture content maintained below 0.1% [10].

Solubility limitations pose substantial formulation challenges [13] [14]. Sirtinol exhibits poor water solubility but demonstrates good solubility in organic solvents such as dimethyl sulfoxide, achieving concentrations exceeding 19.7 mg/mL [14]. This characteristic requires careful consideration during scale-up and formulation development.

The reversible nature of imine bond formation creates equilibrium challenges that can limit conversion efficiency [5]. The equilibrium generally favors the starting materials, particularly under aqueous conditions [5]. Solutions include continuous water removal using Dean-Stark apparatus and optimization of temperature and pH conditions to drive the reaction toward product formation [15] [5].

Crystal polymorphism has been identified as a critical concern affecting the physicochemical properties of sirtinol [9] [12]. Different crystal forms can exhibit varying stability, solubility, and bioavailability characteristics [16]. Controlled crystallization conditions and seeding strategies are employed to ensure consistent crystal form production [16].

Oxidative degradation occurs due to sirtinol's iron chelation properties [10] [17]. The compound forms stable ferric complexes under aerobic conditions, leading to oxidative decomposition [10]. Synthesis and storage under inert atmosphere with appropriate antioxidants mitigate this challenge [18].

| Challenge | Technical Issues | Solutions Implemented | Process Improvements |

|---|---|---|---|

| Hydrolytic instability | Decomposition in neutral aqueous solutions | Use anhydrous conditions, molecular sieves | Monitor moisture content <0.1% |

| Low water solubility | Poor bioavailability, formulation issues | DMSO formulation, solid dispersion | Develop stable salt forms |

| Imine bond reversibility | Equilibrium favors starting materials | Remove water, use Dean-Stark apparatus | Optimize temperature and pH |

| Crystal polymorphism | Different crystal forms affect properties | Control crystallization conditions | Seed crystallization |

Scaling and Production Methods

Laboratory-scale synthesis typically involves batch sizes ranging from 0.1 to 10 mg using standard glassware and magnetic stirring [1]. Temperature control within ±2°C is critical for achieving consistent yields of 80-90% [1]. High-performance liquid chromatography is employed to confirm purity levels exceeding 95% [1].

Pilot-scale production introduces significant engineering challenges as batch sizes increase to 1-100 g [19] [20]. Glass reactors with overhead stirring replace simple magnetic stirring systems to ensure adequate mixing efficiency and heat transfer [21]. Yields typically decrease to 75-85% due to scale-up effects, requiring process optimization to maintain quality standards [21].

Manufacturing-scale operations involve batch sizes of 1-100 kg using steel reactors with jacket heating systems [19] [21]. Critical parameters include residence time distribution, heat and mass transfer efficiency, and implementation of robust safety systems [19]. Yields further decrease to 70-80% due to inherent scale-up limitations [21].

Commercial-scale production for quantities exceeding 100 kg requires sophisticated automation and process control systems [19]. Large-scale reactors must accommodate heat and mass transfer challenges while maintaining current Good Manufacturing Practice compliance [21]. Quality by Design approaches are essential for ensuring consistent product quality across vastly larger batches [21].

Continuous flow processes represent an emerging alternative to traditional batch manufacturing [21]. These systems offer improved heat and mass transfer, reduced residence time distribution, and enhanced safety profiles for large-scale sirtinol production [21]. Modular designs enable flexible scaling while maintaining consistent product quality [21].

Process optimization strategies focus on addressing the fundamental challenges of scaling chemical synthesis [19] [20]. Heat transfer becomes increasingly difficult at larger scales, requiring sophisticated temperature control systems [22]. Mixing efficiency must be maintained to prevent segregation and ensure homogeneous reaction conditions [16].

| Scale | Batch Size | Equipment | Critical Parameters | Yield Considerations | Quality Control |

|---|---|---|---|---|---|

| Laboratory (mg) | 0.1-10 mg | Round-bottom flask, magnetic stirrer | Temperature control ±2°C | 80-90% typical | HPLC purity >95% |

| Pilot scale (g) | 1-100 g | Glass reactor, overhead stirrer | Mixing efficiency, heat transfer | 75-85% with optimization | NMR structure confirmation |

| Manufacturing (kg) | 1-100 kg | Steel reactor, jacket heating | Residence time distribution | 70-80% due to scale effects | USP methods, stability testing |

| Commercial (tonnes) | 100-1000 kg | Large-scale reactors, automation | Heat/mass transfer, safety systems | 65-75% with quality controls | cGMP compliance, validation |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Wang J, Kim TH, Ahn MY, Lee J, Jung JH, Choi WS, Lee BM, Yoon KS, Yoon S, Kim HS. Sirtinol, a class III HDAC inhibitor, induces apoptotic and autophagic cell death in MCF-7 human breast cancer cells. Int J Oncol. 2012 Sep;41(3):1101-9. doi: 10.3892/ijo.2012.1534. Epub 2012 Jun 26. PubMed PMID: 22751989.

3: Wang TT, Schoene NW, Kim EK, Kim YS. Pleiotropic effects of the sirtuin inhibitor sirtinol involves concentration-dependent modulation of multiple nuclear receptor-mediated pathways in androgen-responsive prostate cancer cell LNCaP. Mol Carcinog. 2012 Apr 11. doi: 10.1002/mc.21906. [Epub ahead of print] PubMed PMID: 22495798.

4: Kozako T, Aikawa A, Shoji T, Fujimoto T, Yoshimitsu M, Shirasawa S, Tanaka H, Honda S, Shimeno H, Arima N, Soeda S. High expression of the longevity gene product SIRT1 and apoptosis induction by sirtinol in adult T-cell leukemia cells. Int J Cancer. 2012 Nov 1;131(9):2044-55. doi: 10.1002/ijc.27481. Epub 2012 Mar 27. PubMed PMID: 22322739.

5: Hsu YF, Sheu JR, Lin CH, Yang DS, Hsiao G, Ou G, Chiu PT, Huang YH, Kuo WH, Hsu MJ. Trichostatin A and sirtinol suppressed survivin expression through AMPK and p38MAPK in HT29 colon cancer cells. Biochim Biophys Acta. 2012 Feb;1820(2):104-15. doi: 10.1016/j.bbagen.2011.11.011. Epub 2011 Dec 1. PubMed PMID: 22155142.

6: Orecchia A, Scarponi C, Di Felice F, Cesarini E, Avitabile S, Mai A, Mauro ML, Sirri V, Zambruno G, Albanesi C, Camilloni G, Failla CM. Sirtinol treatment reduces inflammation in human dermal microvascular endothelial cells. PLoS One. 2011;6(9):e24307. doi: 10.1371/journal.pone.0024307. Epub 2011 Sep 12. Erratum in: PLoS One. 2011;6(10). doi:10.1371/annotation/0174b439-c62b-42e8-a420-3defbfe5c8e9. PubMed PMID: 21931678; PubMed Central PMCID: PMC3171404.

7: Pasco MY, Rotili D, Altucci L, Farina F, Rouleau GA, Mai A, Néri C. Characterization of sirtuin inhibitors in nematodes expressing a muscular dystrophy protein reveals muscle cell and behavioral protection by specific sirtinol analogues. J Med Chem. 2010 Feb 11;53(3):1407-11. doi: 10.1021/jm9013345. PubMed PMID: 20041717.

8: Liu FC, Day YJ, Liao CH, Liou JT, Mao CC, Yu HP. Hemeoxygenase-1 upregulation is critical for sirtinol-mediated attenuation of lung injury after trauma-hemorrhage in a rodent model. Anesth Analg. 2009 Jun;108(6):1855-61. doi: 10.1213/ane.0b013e3181a1a194. PubMed PMID: 19448212.

9: Liu FC, Liao CH, Chang YW, Liou JT, Day YJ. A new insight of anti-platelet effects of sirtinol in platelets aggregation via cyclic AMP phosphodiesterase. Biochem Pharmacol. 2009 Apr 15;77(8):1364-73. doi: 10.1016/j.bcp.2009.01.011. Epub 2009 Jan 29. PubMed PMID: 19426675.

10: Liu FC, Day YJ, Liou JT, Lau YT, Yu HP. Sirtinol attenuates hepatic injury and pro-inflammatory cytokine production following trauma-hemorrhage in male Sprague-Dawley rats. Acta Anaesthesiol Scand. 2008 May;52(5):635-40. doi: 10.1111/j.1399-6576.2008.01592.x. PubMed PMID: 18419717.

11: Mai A, Massa S, Lavu S, Pezzi R, Simeoni S, Ragno R, Mariotti FR, Chiani F, Camilloni G, Sinclair DA. Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (Sirtuin) inhibitors. J Med Chem. 2005 Dec 1;48(24):7789-95. PubMed PMID: 16302818.

12: Ota H, Tokunaga E, Chang K, Hikasa M, Iijima K, Eto M, Kozaki K, Akishita M, Ouchi Y, Kaneki M. Sirt1 inhibitor, Sirtinol, induces senescence-like growth arrest with attenuated Ras-MAPK signaling in human cancer cells. Oncogene. 2006 Jan 12;25(2):176-85. PubMed PMID: 16170353.

13: Dai X, Hayashi K, Nozaki H, Cheng Y, Zhao Y. Genetic and chemical analyses of the action mechanisms of sirtinol in Arabidopsis. Proc Natl Acad Sci U S A. 2005 Feb 22;102(8):3129-34. Epub 2005 Feb 14. PubMed PMID: 15710899; PubMed Central PMCID: PMC549487